molecular formula C4H6F3NO2 B010597 2,2,2-trifluoro-N-methoxy-N-methylacetamide CAS No. 104863-67-4

2,2,2-trifluoro-N-methoxy-N-methylacetamide

Cat. No.: B010597
CAS No.: 104863-67-4
M. Wt: 157.09 g/mol
InChI Key: JDBJZZTZYKUFFK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-methoxy-N-methylacetamide (TFMMA) is a versatile and useful molecule with a variety of applications in scientific research and industrial processes. It is a colorless liquid with a low boiling point, making it suitable for use in a variety of laboratory experiments. TFMMA has been used for a wide range of applications, including synthesis of pharmaceuticals, organic synthesis, and polymer synthesis. In addition, it has been used as a solvent for various chemical reactions, as well as a reagent for catalytic transformations.

Scientific Research Applications

Synthesis of Z-Unsaturated N-Methoxy-N-methylamides

2,2,2-Trifluoro-N-methoxy-N-methylacetamide has been utilized in synthesizing Z-unsaturated amides. For example, N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide demonstrates versatility in reacting with various aldehydes to yield these amides in good yields (Fortin, Dupont, & Deslongchamps, 2002).

Synthesis of Novel Antifungal Agents

This compound has been involved in the creation of novel antifungal agents. A study synthesized a series of substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which exhibited moderate antifungal activity (Yang et al., 2017).

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality

A novel reagent for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide has been developed using 2-chloro-N-methoxy-N-methylacetamide, showing potential in organic synthesis (Manjunath, Sane, & Aidhen, 2006).

Application in Stereospecific Derivatization

This chemical has been used for stereospecific derivatization of various compounds, like amphetamines, for analytical purposes (Shin & Donike, 1996).

Oxidative Addition to Alkenes and Dienes

It has been observed to react with alkenes and dienes in an oxidative system, forming products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides (Shainyan et al., 2015).

Development of Biologically Active Compounds

The compound has been used in the synthesis of biologically active compounds, such as α-trifluoromethylamines, which are relevant in medical chemistry (Gagosz & Zard, 2006).

Trifluoroacetylation of Amine, Hydroxyl, and Thiol Groups

N-Methyl-bis(trifluoroacetamide), a related compound, has been used for trifluoroacetylation under mild conditions, which is significant for trace analysis in various fields (Donike, 1973).

Safety and Hazards

  • Precautionary Statements :
    • P403 + P235: Store in a well-ventilated place. Keep cool .

Mechanism of Action

Target of Action

It is known to be an important organic synthesis intermediate .

Mode of Action

It is used in organic synthesis reactions , suggesting it may interact with other compounds to facilitate the formation of various products.

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption .

Properties

IUPAC Name

2,2,2-trifluoro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJZZTZYKUFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382055
Record name 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104863-67-4
Record name 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104863-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-N-methoxy-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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